molecular formula C9H12N2 B14365829 2-(Cyclohex-3-en-1-yl)-1H-imidazole CAS No. 91937-94-9

2-(Cyclohex-3-en-1-yl)-1H-imidazole

Katalognummer: B14365829
CAS-Nummer: 91937-94-9
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: FBHYYRZXGYTFRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohex-3-en-1-yl)-1H-imidazole is an organic compound that features a cyclohexene ring fused to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-3-en-1-yl)-1H-imidazole can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohex-3-en-1-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the cyclohexene ring.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohex-3-en-1-yl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(Cyclohex-3-en-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclohexene ring may also play a role in the compound’s overall activity by affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohex-3-en-1-ylmethanol: This compound features a similar cyclohexene ring but lacks the imidazole ring.

    Cyclohex-3-en-1-ylmethoxy: Another compound with a cyclohexene ring but different functional groups attached.

Uniqueness

2-(Cyclohex-3-en-1-yl)-1H-imidazole is unique due to the presence of both the cyclohexene and imidazole rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

91937-94-9

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

2-cyclohex-3-en-1-yl-1H-imidazole

InChI

InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-2,6-8H,3-5H2,(H,10,11)

InChI-Schlüssel

FBHYYRZXGYTFRH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC=C1)C2=NC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.